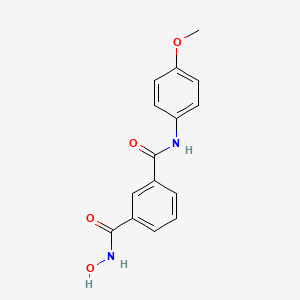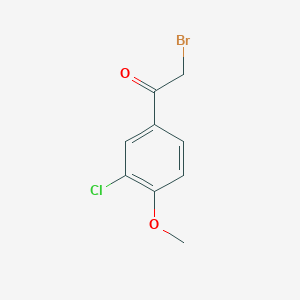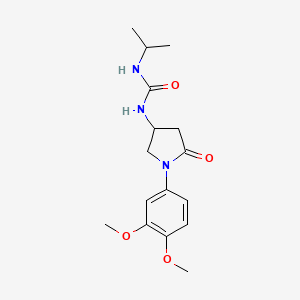
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including a pyrrolidinone ring, urea group, and methoxyphenyl groups. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the pyrrolidinone ring, urea group, and methoxyphenyl groups could potentially allow for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would depend on its exact structure. These properties could be determined experimentally or predicted using computational chemistry methods .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- Research on the synthesis and characterization of various complexes and compounds reveals insights into potential methodologies that could be applied to or derived from the synthesis of "1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea." For instance, studies on the synthesis of dimethoxypyrimidines and uracils with novel C-5 substituents highlight approaches in functionalizing pyrimidine rings, which could be analogous to modifications of related heterocyclic compounds (Kundu & Chaudhuri, 1991).
Biological Applications and Mechanisms
- Studies on bacterial metabolism of aromatic compounds, such as the oxidation of the aromatic ring in para- and meta-xylene by Pseudomonas putida, provide a foundation for understanding the biodegradation or bioactivation of complex organic molecules. This knowledge could be extended to anticipate the environmental fate or biological interactions of "1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea" and similar compounds (Gibson, Mahadevan, & Davey, 1974).
Material Science and Engineering
- Research on the conductive and magnetic properties of polymers based on 3,4-dimethoxy- and 3,4-ethylenedioxy-capped polypyrrole and polythiophene suggests applications in electronics and materials science. These studies could provide insights into the electrical properties of polymers and materials derived from or incorporating "1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea" (Zotti, Zecchin, Schiavon, & Groenendaal, 2000).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-10(2)17-16(21)18-11-7-15(20)19(9-11)12-5-6-13(22-3)14(8-12)23-4/h5-6,8,10-11H,7,9H2,1-4H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZWFMXGHSQPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2947125.png)
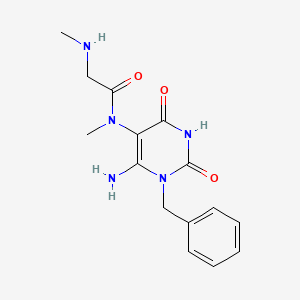
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorobenzenesulfonamido)benzamide](/img/structure/B2947128.png)
![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2947129.png)
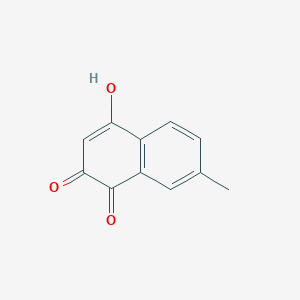
![2-[(3,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2947136.png)
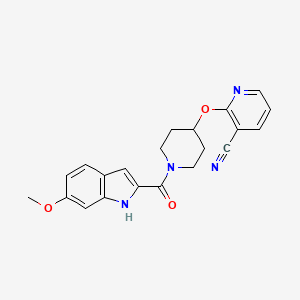
![ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2947139.png)
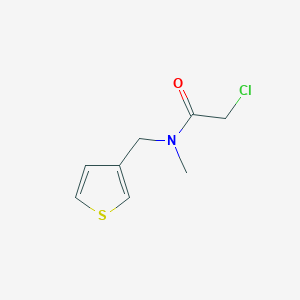
![(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2947143.png)
